molecular formula C11H12F2O2 B1432239 Methyl 4-(3,4-difluorophenyl)butanoate CAS No. 1260675-17-9

Methyl 4-(3,4-difluorophenyl)butanoate

Cat. No. B1432239
M. Wt: 214.21 g/mol
InChI Key: GFWJDTVBFRUUOA-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorophenyl)butanoate is an organic compound belonging to the class of compounds known as carboxylic acids. It is a colorless to yellowish-brown liquid with a molecular formula of C9H10F2O2. It is a common reagent used in organic synthesis and has a wide range of applications in the field of scientific research.

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

Research has explored the spectroscopic characteristics and molecular docking capabilities of derivatives similar to Methyl 4-(3,4-difluorophenyl)butanoate. These studies have utilized techniques like FT-IR, FT-Raman spectra, and DFT calculations to understand the compound's structural, electronic, and optical properties. The findings suggest that such compounds exhibit good biological activities and are promising candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability characteristics. Additionally, molecular docking studies reveal their potential in inhibiting biological targets such as Placenta growth factor (PIGF-1), indicating a scope for pharmacological importance beyond the specified exclusion criteria (Vanasundari et al., 2018).

Corrosion Inhibition

Another application area for related butanoate compounds involves corrosion inhibition, particularly for metals like copper. A study highlighted the synthesis of a compound with structural similarities to Methyl 4-(3,4-difluorophenyl)butanoate, designed with functional groups to enhance adsorptive interaction with metal surfaces, thus providing significant protection against corrosion in acidic chloride media (Tansuğ et al., 2014).

Synthetic Applications and Biofuels

In the domain of synthetic chemistry and biofuels, research has been directed towards understanding the autoignition chemistry of methyl butanoate, a compound structurally related to Methyl 4-(3,4-difluorophenyl)butanoate. These studies are pivotal in evaluating the potential of such compounds as surrogates for fatty acid esters in biodiesel fuel, contributing to the development of more sustainable energy sources. The comprehensive analysis includes thermodynamics, kinetics, and reaction pathway elucidation for radicals derived from the compound, offering insights into its behavior in combustion processes (Jiao et al., 2015).

properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWJDTVBFRUUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,4-difluorophenyl)butanoate

CAS RN

1260675-17-9
Record name methyl 4-(3,4-difluorophenyl)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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